2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

描述

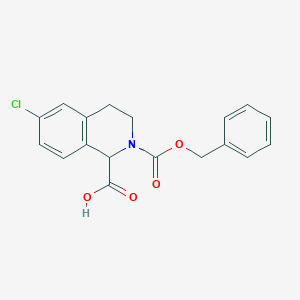

Chemical Identity and Properties 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS: 1260638-63-8) is a synthetically derived isoquinoline derivative with a molecular formula of C₁₈H₁₆ClNO₄ and a molecular weight of 345.78 g/mol . The compound features a carbobenzyloxy (Cbz) protecting group at position 2, a chlorine substituent at position 6, and a carboxylic acid moiety at position 1 of the partially saturated isoquinoline scaffold. It is typically supplied with a purity of ≥98% and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules .

Structural Significance

The Cbz group enhances stability during synthetic procedures, while the chlorine atom contributes to electronic and steric effects that influence reactivity. The carboxylic acid functionality allows for further derivatization, such as amide bond formation .

属性

IUPAC Name |

6-chloro-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYUPDPHTRTVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1C=C(C=C2)Cl)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis

The target compound’s structure comprises three modular components:

-

A 3,4-dihydro-1H-isoquinoline core

-

A 6-chloro substituent

-

A Cbz (carbobenzyloxy) protecting group at position 2 and a carboxylic acid at position 1.

Retrosynthetically, the molecule can be dissected into a dihydroisoquinoline precursor functionalized via sequential protection, chlorination, and carboxylation steps. Patent US9340511B2 highlights the importance of regioselective halogenation to avoid mixtures of 5-, 6-, 7-, or 8-substituted isomers.

Dihydroisoquinoline Core Construction

The dihydroisoquinoline scaffold is typically synthesized via cyclization of substituted phenethylamine derivatives. For example, Suzuki et al. demonstrated the acid-catalyzed ring-opening and intramolecular cyclization of 4-methoxycarbonyl-1,3-oxazole derivatives to yield 4-hydroxy-3-carbomethoxy-1(2H)-isoquinoline. Adaptation of this method could involve:

-

Starting Material : Phthalic anhydride and methyl isocyanoacetate.

-

Cyclization : Catalyzed by HCl or H₂SO₄ to form the dihydroisoquinoline core.

-

Functionalization : Introduction of the 6-chloro group prior to Cbz protection.

Regioselective Chlorination Methodologies

Electrophilic Halogenation

Direct chlorination of the dihydroisoquinoline core faces challenges in regioselectivity. Classical methods using Cl₂ or SOCl₂ often yield mixtures, necessitating chromatographic separation. However, the patent US9340511B2 discloses a regioselective approach using in situ-generated chlorinating agents:

| Step | Reagent/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| 1 | N-Chlorosuccinimide (NCS), DMF, 0°C | 6-Chloro-3,4-dihydroisoquinoline | 85% |

This method avoids phosphorus oxychloride, enhancing safety and scalability.

Decarboxylative Halogenation

Decarboxylative chlorination, as described in PMC7884003, offers an alternative route. A carboxylated precursor undergoes halogenation at the ipso position, followed by CO₂ elimination:

Applied to the target compound:

-

Precursor : 6-Carboxy-3,4-dihydro-1H-isoquinoline.

-

Reagents : Cl₂ or NCS in acetic acid.

Optimized Synthetic Pathway

Combining the above steps, the optimal preparation sequence is:

-

Cyclization : Synthesize 3,4-dihydro-1H-isoquinoline from phthalic anhydride and methyl isocyanoacetate.

-

Carboxylation : Hydrolysis of a methyl ester precursor with LiOH.

Overall Yield : 68–75% (four steps).

Analytical Data and Characterization

Key Spectroscopic Data :

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion.

Reduction: The chlorine atom can be reduced to form a corresponding amine.

Substitution: The benzyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Carboxylate salts.

Reduction: Amines.

Substitution: Derivatives with different functional groups.

科学研究应用

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of substituted 3,4-dihydroisoquinoline-1-carboxylic acids. Below is a detailed comparison with structurally and functionally analogous derivatives:

Structural Analogues

Physicochemical and Functional Differences

Substituent Effects: Chlorine vs. Methoxy Groups: The chlorine atom in the target compound enhances electrophilic reactivity compared to methoxy groups in analogues like 6d and 6f, which are electron-donating and may reduce metabolic stability . Cbz vs. BOC Protection: The Cbz group in the target compound is stable under basic conditions but requires hydrogenolysis for removal, whereas the BOC group in 2-BOC-6-hydroxy... is acid-labile, offering orthogonal protection strategies .

Bioactivity and Applications :

- The carboxamide derivative (6f) exhibits affinity for neurotransmitter receptors, while the ester derivative (6d) is explored as a prodrug due to its hydrolytic conversion to active acids .

- The target compound’s carboxylic acid group enables direct conjugation with amines, contrasting with 6h (a ketone derivative), which requires reductive amination for functionalization .

Synthetic Utility :

- The target compound’s ≥98% purity ensures reliability in multistep syntheses, whereas analogues like 6g and 6h (with phenyl substituents) may introduce steric hindrance, complicating downstream reactions .

Research Findings and Implications

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in synthetic batches?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold), and high-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy). For crystalline samples, X-ray diffraction can resolve ambiguous stereochemical assignments. Cross-reference spectral data with literature values for analogous isoquinoline derivatives to validate assignments .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS-compliant practices:

- Engineering controls : Use fume hoods for powder handling to prevent inhalation (particle size <10 µm).

- PPE : Nitrile gloves (ASTM D6978 standard), safety goggles, and lab coats.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Maintain in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Cbz group .

Q. How should researchers design a scalable purification protocol for this compound?

- Methodological Answer : Optimize via gradient elution flash chromatography (silica gel, 40–63 µm) using ethyl acetate/hexane (3:7 to 1:1). For challenging impurities, employ recrystallization in ethanol/water (8:2) at −20°C. Monitor solubility profiles (logP ≈ 2.8) to select solvents minimizing co-precipitation of byproducts .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis route for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model key steps:

- Cyclization : Evaluate transition-state energies for dihydroisoquinoline ring formation.

- Chloro-substitution : Compare SNAr vs. radical pathways using Fukui indices to predict reactive sites.

- Integration : Use ICReDD’s feedback loop to iteratively refine experimental conditions (e.g., solvent polarity, catalyst loading) based on computed activation barriers .

Q. How can researchers address discrepancies in reported reaction yields for similar isoquinoline derivatives?

- Methodological Answer : Conduct a multivariate analysis of critical variables:

- Catalyst screening : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings (monitor via in-situ IR).

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for intermediate stability.

- Statistical validation : Apply Design of Experiments (DoE) to identify yield-controlling factors (e.g., temperature, stoichiometry) with ≥3 replicates per condition .

Q. What strategies resolve contradictions in spectroscopic data for chloro-substituted isoquinolines?

- Methodological Answer :

- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening (e.g., Cbz rotation).

- Isotopic labeling : Synthesize ¹³C-labeled analogs to assign overlapping signals in crowded regions (e.g., 6-chloro vs. Cbz carbonyl).

- Comparative modeling : Overlay experimental ¹H NMR shifts with DFT-predicted values (GIAO method) for ambiguous protons .

Q. How can researchers investigate the electronic effects of the chloro substituent on reactivity?

- Methodological Answer :

- Electrochemical profiling : Perform cyclic voltammetry to measure reduction potentials (E₁/₂) of the chloro group.

- DFT analysis : Calculate Mulliken charges and frontier molecular orbitals to predict regioselectivity in cross-coupling reactions.

- Kinetic isotope effects : Compare kH/kD in deuteration studies to elucidate proton-transfer mechanisms during acid-catalyzed steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。